

Spectroscopic Profile of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Benzyl-3-methylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(R)-4-Benzyl-3-methylmorpholine**. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from closely related analogs with established experimental protocols to offer a detailed characterization profile. The information herein is intended to support research, drug development, and quality control activities where this morpholine derivative is of interest.

Molecular Structure

(R)-4-Benzyl-3-methylmorpholine is a substituted morpholine with a benzyl group attached to the nitrogen atom and a methyl group at the 3-position. The stereochemistry at the chiral center is designated as (R).

Molecular Formula: $C_{12}H_{17}NO$

Molecular Weight: 191.27 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **(R)-4-Benzyl-3-methylmorpholine** and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ^1H and ^{13}C NMR chemical shifts for **(R)-4-Benzyl-3-methylmorpholine** are predicted based on the analysis of related structures, such as 4-benzylmorpholine and N-substituted morpholines.[1]

Table 1: Predicted ^1H NMR Spectroscopic Data for **(R)-4-Benzyl-3-methylmorpholine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	5H	Aromatic protons (C_6H_5)
~3.50-3.80	Multiplet	2H	Morpholine ring protons ($-\text{OCH}_2$)
~3.45	Singlet	2H	Benzyl protons ($-\text{NCH}_2\text{Ph}$)
~2.70-2.90	Multiplet	1H	Morpholine ring proton ($-\text{CH}(\text{CH}_3)-$)
~2.30-2.60	Multiplet	2H	Morpholine ring protons ($-\text{NCH}_2$)
~1.90-2.20	Multiplet	2H	Morpholine ring protons ($-\text{CH}_2$)
~1.00	Doublet	3H	Methyl protons ($-\text{CH}_3$)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(R)-4-Benzyl-3-methylmorpholine**

Chemical Shift (δ) ppm	Assignment
~138	Aromatic quaternary carbon
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~67	Morpholine ring carbon (-OCH ₂)
~62	Benzyl carbon (-NCH ₂ Ph)
~58	Morpholine ring carbon (-CH(CH ₃)-)
~54	Morpholine ring carbon (-NCH ₂)
~51	Morpholine ring carbon (-CH ₂)
~15	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR absorption bands for **(R)-4-Benzyl-3-methylmorpholine** are based on the characteristic frequencies of aromatic C-H, aliphatic C-H, C-N, and C-O bonds.

Table 3: Predicted IR Spectroscopic Data for **(R)-4-Benzyl-3-methylmorpholine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch (CH ₃ , CH ₂ , CH)
1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
1120-1080	Strong	C-O-C stretch (ether)
1200-1100	Medium	C-N stretch (tertiary amine)
750-700	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectrum of **(R)-4-Benzyl-3-methylmorpholine** would show a molecular ion peak [M]⁺ and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **(R)-4-Benzyl-3-methylmorpholine**

m/z	Possible Fragment
191	[M] ⁺ (Molecular Ion)
176	[M - CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
100	[C ₅ H ₁₀ NO] ⁺ (Morpholine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of morpholine derivatives.^{[2][3]}

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **(R)-4-Benzyl-3-methylmorpholine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR.
 - Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat oil between two KBr or NaCl plates.
 - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid IR cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder or the solvent, which is then subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

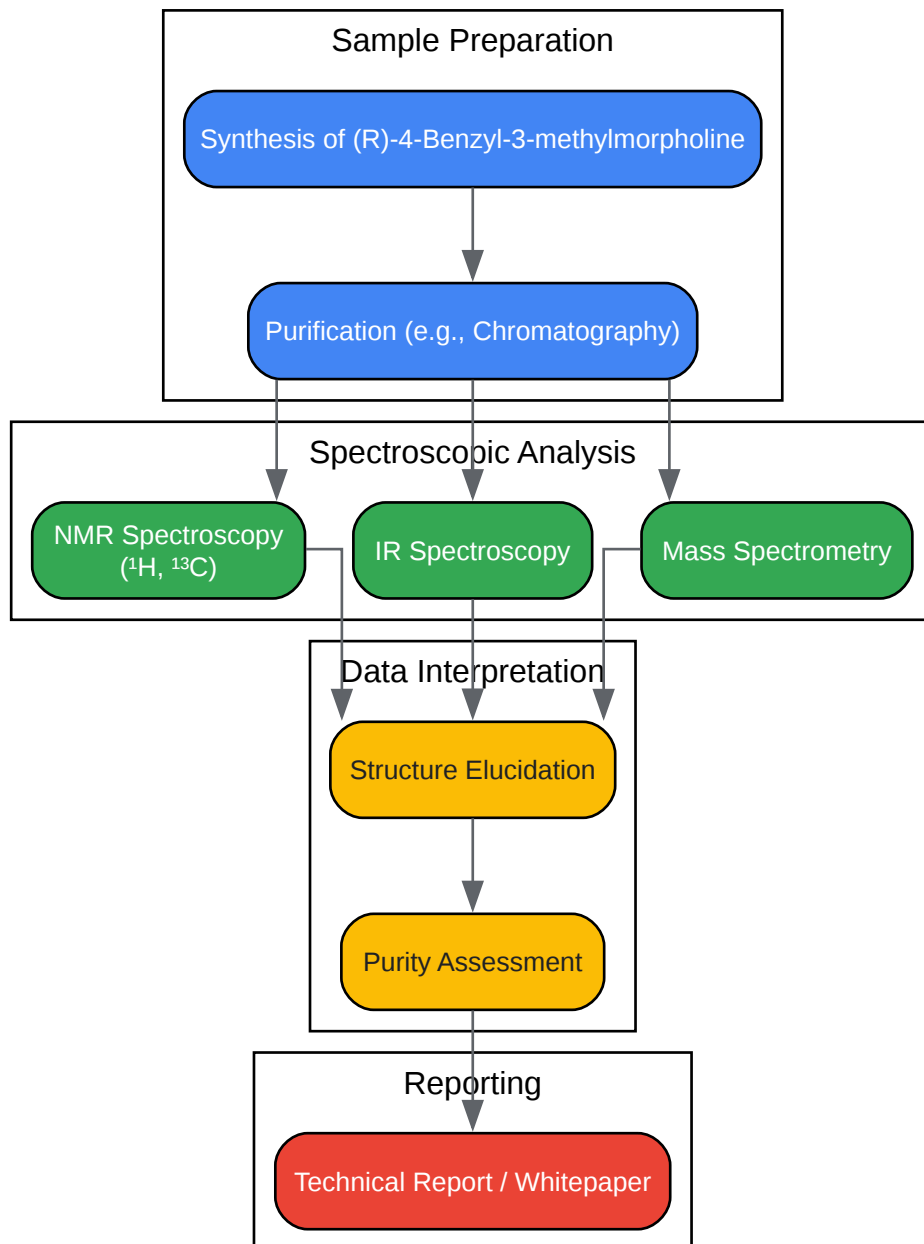
Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
 - **Electron Ionization (EI):** For volatile and thermally stable compounds.
 - **Electrospray Ionization (ESI):** For less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS).
- **Instrumentation:** Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.^[4]

Workflow Visualization

The general workflow for the spectroscopic analysis of **(R)-4-Benzyl-3-methylmorpholine** is depicted in the following diagram.

Workflow for Spectroscopic Characterization



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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with **(R)-4-Benzyl-3-methylmorpholine**. While the provided data is based on sound chemical principles and

analogous structures, it is recommended to acquire experimental data on a purified sample for definitive characterization.

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- To cite this document: BenchChem. [Spectroscopic Profile of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3152879#spectroscopic-data-for-r-4-benzyl-3-methylmorpholine-nmr-ir-ms]

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